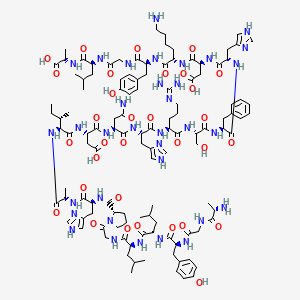

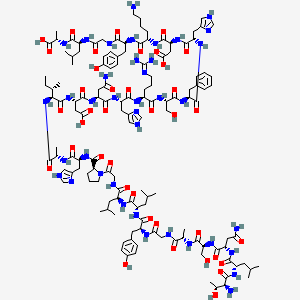

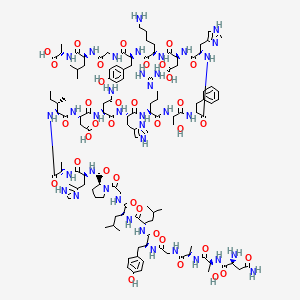

Leu-val-val-tyr-pro-trp-thr-gln-arg-phe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

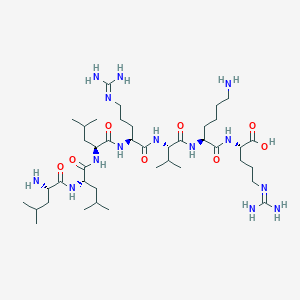

La LVV-hémorphine est un décapeptide dérivé de la chaîne bêta de l'hémoglobine. Elle fait partie de la famille des hémorphines, qui sont des peptides opioïdes endogènes produits par la dégradation protéolytique de l'hémoglobine. La LVV-hémorphine est connue pour sa forte affinité de liaison aux récepteurs mu-opioïdes, à l'enzyme de conversion de l'angiotensine et à l'aminopeptidase régulée par l'insuline . Ces interactions suggèrent ses applications thérapeutiques potentielles dans l'amélioration de la mémoire, la régulation de la tension artérielle et l'analgésie.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La LVV-hémorphine peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS) avec une stratégie Fmoc. Cette méthode implique l'addition par étapes d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le groupe Fmoc est éliminé à l'aide d'une base, généralement de la pipéridine, pour permettre le couplage de l'acide aminé suivant. Le peptide final est clivé de la résine et déprotégé en utilisant un mélange d'acide trifluoroacétique, d'eau et d'agents de récupération .

Méthodes de Production Industrielle : La production industrielle de la LVV-hémorphine implique une SPPS à grande échelle, qui est automatisée pour garantir un rendement élevé et une pureté élevée. Le processus comprend des étapes de purification rigoureuses telles que la chromatographie liquide haute performance (HPLC) pour isoler le peptide souhaité des sous-produits et des impuretés.

Analyse Des Réactions Chimiques

Types de Réactions : La LVV-hémorphine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent inverser l'oxydation des résidus méthionine.

Réactifs et Conditions Communs :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol.

Substitution : Dérivés d'acides aminés et agents de couplage tels que HATU ou DIC en présence d'une base telle que DIPEA.

Principaux Produits :

Oxydation : Peptides contenant de la méthionine sulfoxyde.

Réduction : Peptides contenant de la méthionine restaurée.

Substitution : Différents analogues peptidiques avec des séquences d'acides aminés modifiées.

4. Applications de la Recherche Scientifique

La LVV-hémorphine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Industrie : Utilisée dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

5. Mécanisme d'Action

La LVV-hémorphine exerce ses effets en se liant à des cibles moléculaires spécifiques :

Récepteurs mu-opioïdes : Cette interaction médiatise ses effets analgésiques.

Enzyme de conversion de l'angiotensine : L'inhibition de cette enzyme contribue à réguler la tension artérielle.

Aminopeptidase régulée par l'insuline : La modulation de cette enzyme est liée à l'amélioration de la mémoire.

La liaison de la LVV-hémorphine à ces cibles implique des interactions spécifiques avec des résidus clés dans les sites de liaison, comme le révèlent les simulations de dynamique moléculaire et les études d'arrimage .

Applications De Recherche Scientifique

LVV-hemorphin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mécanisme D'action

LVV-hemorphin exerts its effects by binding to specific molecular targets:

Mu-opioid receptors: This interaction mediates its analgesic effects.

Angiotensin-converting enzyme: Inhibition of this enzyme helps regulate blood pressure.

Insulin-regulated aminopeptidase: Modulation of this enzyme is linked to memory enhancement.

The binding of LVV-hemorphin to these targets involves specific interactions with key residues in the binding sites, as revealed by molecular dynamics simulations and docking studies .

Comparaison Avec Des Composés Similaires

La LVV-hémorphine est unique parmi les hémorphines en raison de sa structure décapeptidique et de sa grande stabilité. Des composés similaires incluent :

VV-hémorphine-7 : Un peptide plus court ayant une activité opioïde similaire.

Hémorphine-4 : Un tétrapeptide ayant des effets de type opioïde.

LVV-hémorphine-7 de chameau : Une variante avec une seule substitution d'acide aminé, montrant une affinité de liaison plus élevée et plus d'interactions avec les protéines cibles

La LVV-hémorphine se distingue par sa stabilité et sa large gamme d'interactions, ce qui en fait un candidat prometteur pour des applications thérapeutiques.

Propriétés

Numéro CAS |

75808-66-1 |

|---|---|

Formule moléculaire |

C65H93N15O14 |

Poids moléculaire |

1308.5 g/mol |

Nom IUPAC |

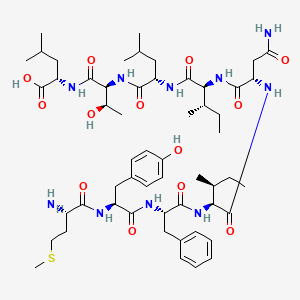

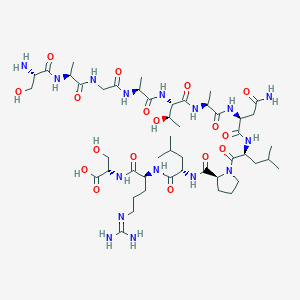

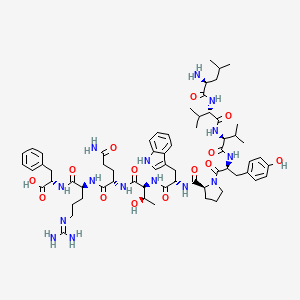

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C65H93N15O14/c1-34(2)29-43(66)55(84)77-53(36(5)6)61(90)78-52(35(3)4)60(89)75-48(30-39-21-23-41(82)24-22-39)63(92)80-28-14-20-50(80)59(88)74-47(32-40-33-71-44-18-12-11-17-42(40)44)58(87)79-54(37(7)81)62(91)73-46(25-26-51(67)83)57(86)72-45(19-13-27-70-65(68)69)56(85)76-49(64(93)94)31-38-15-9-8-10-16-38/h8-12,15-18,21-24,33-37,43,45-50,52-54,71,81-82H,13-14,19-20,25-32,66H2,1-7H3,(H2,67,83)(H,72,86)(H,73,91)(H,74,88)(H,75,89)(H,76,85)(H,77,84)(H,78,90)(H,79,87)(H,93,94)(H4,68,69,70)/t37-,43+,45+,46+,47+,48+,49+,50+,52+,53+,54+/m1/s1 |

Clé InChI |

NBQSSMDPPLHNDC-GSOGOTFGSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

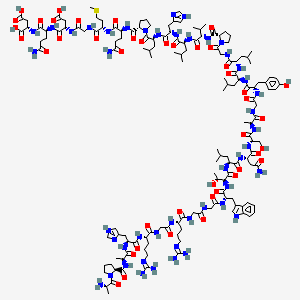

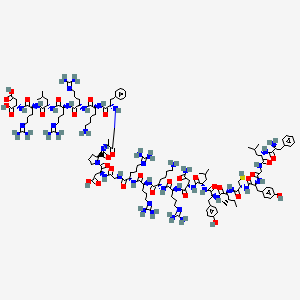

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)

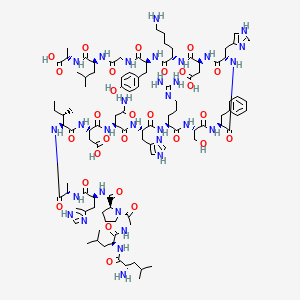

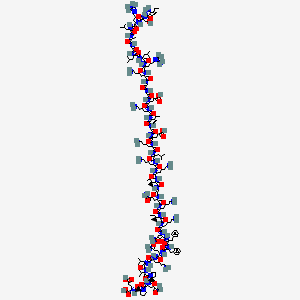

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)